Isohomobrassinolide

Vue d'ensemble

Description

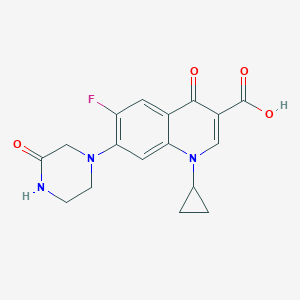

Isohomobrassinolide (IHB) is a brassinosteroid (BR) compound that is naturally produced in plants and is known to play a key role in various aspects of plant growth and development. IHB is a type of plant hormone, and it is involved in a wide variety of plant processes, including cell elongation, seed germination, flowering, and root growth. In addition, IHB has been shown to have a variety of beneficial effects on plant physiological processes, including stress resistance, drought tolerance, and disease resistance. As such, IHB has become an increasingly important target for research in the field of plant biology.

Applications De Recherche Scientifique

1. Atténuation du stress salin et des pesticides dans le riz L'isohomobrassinolide (HBL) s'est avéré jouer un rôle crucial dans l'atténuation des réponses au stress dans le riz causées par le sel et les pesticides . L'application exogène de HBL sur Pusa Basmati-1, une variété de riz d'importance commerciale, a entraîné une amélioration des paramètres de croissance ainsi que de la teneur en protéines et en proline . Il a également réduit la teneur en malondialdéhyde, qui est un marqueur du stress oxydatif .

2. Amélioration du remplissage des grains et de la production de maïs L'application de HBL s'est avérée améliorer les cellules de l'endosperme et établir une plus grande capacité d'absorption du grain et un meilleur remplissage des grains, améliorant ainsi le rendement en grains . Dans une étude, des doses de HBL ont été appliquées séparément au stade de la soiesse dans des conditions contrôlées, et il a été constaté que le HBL augmentait significativement les hormones endogènes, freinait la sénescence des feuilles, améliorait la photosynthèse, augmentait l'accumulation de matière sèche dans les grains et allongeait la période de remplissage des grains, le taux de remplissage et le poids de mille grains .

3. Amélioration de la croissance des cultures pérennes L'application de HBL a été étudiée dans des conditions in vitro et ex vitro afin d'évaluer la croissance à différentes concentrations dans les Musa spp. L. et Saccharum officinarum L . Cela suggère que le HBL pourrait être utilisé pour améliorer la croissance de diverses cultures pérennes.

Adaptation à divers stress environnementaux

Les brassinostéroïdes comme le HBL jouent un rôle essentiel dans la régulation de divers aspects de la croissance et du développement des plantes, ainsi que dans l'adaptation à divers stress environnementaux . Cela en fait des éléments précieux pour aider les plantes à s'adapter aux conditions environnementales changeantes.

Régulation des activités enzymatiques antioxydantes

Il a été constaté que le traitement au HBL renforçait l'activité de diverses enzymes antioxydantes . Cela pourrait aider les plantes à mieux gérer le stress oxydatif, qui est souvent le résultat de facteurs de stress environnementaux.

Régulation de l'état hormonal

Il a été constaté que l'application de HBL influençait l'état hormonal des plantes . Cela pourrait avoir des implications pour la régulation de la croissance et du développement des plantes.

Mécanisme D'action

Target of Action

Isohomobrassinolide, also known as (22S,23S)-homobrassinolide, is a member of the plant-derived polyhydroxylated derivatives of 5α-cholestane family of compounds, known as brassinosteroids . It selectively activates the PI3K/Akt signaling pathway by increasing Akt phosphorylation in vitro . Brassinosteroids, particularly the potent brassinolide, play a crucial role in controlling various plant processes such as germination, aging, and the ability to withstand environmental and biological stresses .

Mode of Action

This compound interacts with its targets, primarily the PI3K/Akt signaling pathway, by increasing Akt phosphorylation . This interaction results in the activation of the pathway, leading to various downstream effects that influence plant growth and development.

Biochemical Pathways

The biosynthesis of brassinosteroids, including this compound, involves established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates . These pathways are crucial for the production of brassinosteroids and their subsequent effects on plant physiology.

Result of Action

This compound, as a brassinosteroid, plays a significant role in various physiological processes in plants. It influences cell division, root germination, and antioxidant system enzymes . It also has a role in the control of plant embryogenesis . The activation of the PI3K/Akt signaling pathway by this compound can lead to various molecular and cellular effects that promote plant growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown to increase the rooting percentage in P. abies cuttings when applied topically at a concentration of 60 ppm This suggests that the external application and concentration of this compound can influence its effectiveness

Analyse Biochimique

Biochemical Properties

Isohomobrassinolide interacts with various biomolecules in plants. It is known to stimulate the PI3K/Akt signaling pathway by increasing Akt phosphorylation . This interaction plays a significant role in the biochemical reactions that this compound is involved in.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance the activities of superoxide dismutase (SOD), guaiacol peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APOX) in seedlings of Brassica juncea L. and Zea mays L. under stress conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is known to stimulate the PI3K/Akt signaling pathway, which leads to the activation of thousands of targeted genes . This mechanism allows this compound to exert its effects at the molecular level.

Metabolic Pathways

This compound is involved in various metabolic pathways in plants. It is known to modulate the PI3K/Akt signaling pathway , which plays a crucial role in various metabolic processes

Propriétés

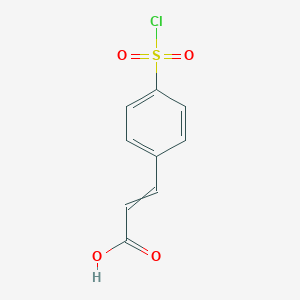

IUPAC Name |

15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

80483-89-2 | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

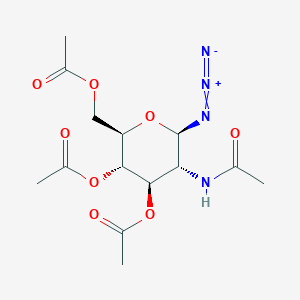

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)